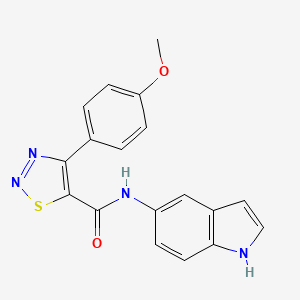
6,8-difluoro-N-phenyl-4-quinolinamine
Übersicht
Beschreibung
6,8-difluoro-N-phenyl-4-quinolinamine is a useful research compound. Its molecular formula is C15H10F2N2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08120465 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical and Phototoxic Properties
Research on fluorinated quinolones, closely related to 6,8-difluoro-N-phenyl-4-quinolinamine, reveals their significant photophysical properties and potential phototoxic effects. The photochemistry of some fluorinated 7-amino-4-quinolinone-3-carboxylic acids, which are structurally similar and used as antibacterials, shows that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations in solution. This photodecomposition pathway suggests a possible mechanism for their phototoxic effects, offering insights into the photostability and photoreactivity of closely related compounds like this compound (Fasani et al., 1999).
Optical and Nonlinear Optical (NLO) Properties
Quinoline derivatives exhibit promising perspectives in biological and nonlinear optical research. Arylated quinolines synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have been assessed for their spectral IR, UV–Vis, NMR properties, and NLO characteristics. The study found that these compounds possess significant molecular stability and electron-donating capabilities, along with notable NLO properties, making them potential candidates for technology-related applications (Khalid et al., 2019).
Luminescent and Magnetic Properties
Research involving lanthanide complexes based on an 8-hydroxyquinoline derivative, which shares structural features with this compound, demonstrates unique luminescence and magnetic properties. These complexes show characteristic luminescence and, in some cases, slow magnetic relaxation behavior, indicating potential applications in photoluminescent materials and magnetic devices (New Journal of Chemistry, 2018).
Antileishmanial Activity
The antileishmanial activity of 8-quinolinamine derivatives highlights the therapeutic potential of compounds structurally related to this compound. A study investigating the synthesis and activity of such derivatives against Leishmania donovani infections in hamsters found that specific structural modifications could enhance their potency and reduce toxicity, suggesting a pathway for developing new antileishmanial agents (Johnson & Werbel, 1983).
Photoluminescence of Boron Quinolinate Compounds
Investigations into the electronic and luminescent behavior of boron quinolinate compounds, related to this compound, in various organic light-emitting device structures have provided insights into their potential as emissive materials. Studies have shown that these compounds exhibit red-shifted exciplex emission and possess unique electroluminescence properties, underscoring their applicability in the development of optical devices (Hellstrom et al., 2008).
Eigenschaften
IUPAC Name |
6,8-difluoro-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-8-12-14(19-11-4-2-1-3-5-11)6-7-18-15(12)13(17)9-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOYLLQOPYLEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4503271.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4503285.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4503297.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4503299.png)
![2-(butan-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B4503302.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B4503306.png)



![2-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4503325.png)

![1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4503346.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4503367.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)
